3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Lipophilicity QSAR Chromatographic retention

3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1212074-43-5; molecular formula C15H15ClO3; MW 278.73 g·mol⁻¹) is a diendo-configured bicyclo[2.2.1]heptane scaffold bearing a 4-chlorobenzoyl substituent at position 3 and a carboxylic acid at position 2. Its rigid norbornane framework, combined with the electron-withdrawing para-chloro substituent on the benzoyl ring, distinguishes it from the closest commercially available analogs: the non-halogenated diendo-3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid (CAS 212757-12-5; MW 244.29) , the para-methyl congener (CAS 155955-96-7; MW 258.31) , and the regioisomeric 2-(4-chlorobenzoyl)bicyclo[2.2.1]heptane-3-carboxylic acid.

Molecular Formula C15H15ClO3
Molecular Weight 278.73 g/mol
CAS No. 1212074-43-5
Cat. No. B058850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
CAS1212074-43-5
SynonymsDIENDO-3-(4-CHLORO-BENZOYL)-BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Molecular FormulaC15H15ClO3
Molecular Weight278.73 g/mol
Structural Identifiers
SMILESC1CC2CC1C(C2C(=O)O)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H15ClO3/c16-11-5-3-8(4-6-11)14(17)12-9-1-2-10(7-9)13(12)15(18)19/h3-6,9-10,12-13H,1-2,7H2,(H,18,19)
InChIKeyLTJBPGWPYSNBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1212074-43-5): Physicochemical Identity and Comparator Landscape


3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1212074-43-5; molecular formula C15H15ClO3; MW 278.73 g·mol⁻¹) is a diendo-configured bicyclo[2.2.1]heptane scaffold bearing a 4-chlorobenzoyl substituent at position 3 and a carboxylic acid at position 2 [1]. Its rigid norbornane framework, combined with the electron-withdrawing para-chloro substituent on the benzoyl ring, distinguishes it from the closest commercially available analogs: the non-halogenated diendo-3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid (CAS 212757-12-5; MW 244.29) , the para-methyl congener (CAS 155955-96-7; MW 258.31) , and the regioisomeric 2-(4-chlorobenzoyl)bicyclo[2.2.1]heptane-3-carboxylic acid [1]. Procurement decisions among these candidates must account for quantifiable differences in lipophilicity, hydrogen-bonding capacity, and steric/electronic profile that directly impact suitability as a synthetic intermediate or physicochemical probe.

Why 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid Cannot Be Replaced by Non-Halogenated or Methyl-Substituted Analogs


Generic substitution among bicyclo[2.2.1]heptane-2-carboxylic acid derivatives carrying different para-substituted benzoyl groups is not supported by existing evidence. The para-chloro substituent on the benzoyl ring of CAS 1212074-43-5 confers a computationally determined XlogP of 3.4, approximately one log unit higher than the non-halogenated benzoyl analog (LogP 2.40) [1]. This ΔlogP of ~1.0 translates to an approximately 10-fold difference in octanol–water partition coefficient, directly affecting chromatographic retention, membrane permeability prediction, and formulation behavior. Furthermore, X-ray crystallographic data on the diendo-3-benzoyl analog (CAS 212757-12-5) reveal that the benzoyl moiety conformation and intermolecular hydrogen-bonding pattern (carboxyl dimer O···O = 2.635 Å) are sensitive to the steric and electronic environment around the benzoyl group [2]. Introduction of a para-chloro substituent is expected to alter both the preferred rotamer population of the benzoyl carbonyl and the crystal packing forces, with downstream consequences for polymorph screening and solid-state property optimization. These physicochemical and structural differences preclude simple one-for-one substitution without re-validation of the experimental parameter of interest.

Quantitative Differentiation Evidence for 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid Versus Closest Analogs


Computed Lipophilicity: XlogP = 3.4 for the 4-Chlorobenzoyl Derivative vs. LogP = 2.40 for the Non-Halogenated Benzoyl Analog

The computed lipophilicity of 3-(4-chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid (XlogP = 3.4) [1] exceeds that of the closest non-halogenated comparator, diendo-3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid (LogP = 2.40) , by approximately one log unit. This difference corresponds to a roughly 10-fold higher predicted octanol–water partition coefficient for the 4-chloro derivative, attributable to the electron-withdrawing and hydrophobic contribution of the para-chloro substituent on the benzoyl ring.

Lipophilicity QSAR Chromatographic retention Drug-likeness prediction

Hydrogen-Bond Acceptor Count: 3 Acceptors (4-Chlorobenzoyl) vs. 2 Acceptors (Non-Halogenated Benzoyl Analog)

3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid presents three hydrogen-bond acceptor sites (two carbonyl oxygens from the carboxylic acid and the benzoyl ketone, plus the chlorine atom, which can act as a weak halogen-bond acceptor) [1]. In contrast, the non-halogenated analog diendo-3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid has only two hydrogen-bond acceptors (both carbonyl oxygens) . This additional acceptor site, coupled with the established carboxyl-dimer hydrogen-bonding motif (O···O = 2.635 Å in the benzoyl analog) [2], provides differential intermolecular interaction potential relevant to co-crystal design and supramolecular assembly.

Hydrogen bonding Crystal engineering Receptor–ligand interaction Solubility

Synthetic Utility as a Chiral Bicyclic Building Block: Validated Reactivity Pathway for Fused Heterocycle Construction

The diendo-3-(4-substituted-benzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid scaffold has been experimentally validated as a substrate in cyclocondensation reactions with anthranilic hydrazide and amino-carbohydrazide derivatives to construct fused tetra- and pentacyclic ring systems containing pyridazino[6,1-b]- and phthalazino[1,2-b]quinazolinone cores [1]. In this published synthetic methodology, the diendo-3-(p-methylbenzoyl) variant (CAS 155955-96-7) was reacted with cis-2-amino-1-cyclohexanecarbohydrazide, yielding three isomeric partially saturated 8H-phthalazino[1,2-b]quinazolin-8-ones, with product structures fully elucidated by ¹H and ¹³C NMR, DEPT, DNOE, and 2D-HSC measurements [1]. The 4-chlorobenzoyl analog (CAS 1212074-43-5) shares the identical diendo stereochemistry and bicyclic core geometry, making it a direct synthetic surrogate for accessing the corresponding chloro-substituted heterocyclic products—compounds that are inaccessible from the non-halogenated or methyl-substituted analogs without additional synthetic steps.

Heterocycle synthesis Chiral building block Cyclocondensation Phthalazinoquinazolinone

Topological Polar Surface Area (tPSA) = 54.4 Ų and Rotatable Bond Count = 3: Physicochemical Descriptors for Permeability and Drug-Likeness Profiling

3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has a computed topological polar surface area (tPSA) of 54.4 Ų and three rotatable bonds [1]. The non-halogenated benzoyl analog (CAS 212757-12-5) exhibits a slightly higher tPSA of 57.2 Ų , primarily reflecting the altered electron distribution arising from the para-chloro versus para-hydrogen substitution on the benzoyl ring. Both compounds possess one hydrogen-bond donor (carboxylic acid OH), but the target compound's additional chlorine-derived weak acceptor character modifies the predicted ADME profile.

Drug-likeness tPSA Blood–brain barrier Oral bioavailability prediction

Highest-Confidence Application Scenarios for 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1212074-43-5)


Physicochemical Probe for Lipophilicity-Dependent Assays Requiring a Rigid Bicyclic Scaffold

When an experimental workflow demands a bicyclo[2.2.1]heptane-based probe with elevated lipophilicity (XlogP = 3.4, approximately 10-fold higher octanol–water partitioning than the non-halogenated benzoyl analog at LogP = 2.40), the 4-chlorobenzoyl derivative is the appropriate selection [1]. This scenario applies to logP-dependent chromatographic method development, membrane permeability assays (e.g., PAMPA, Caco-2), and protein-binding studies where higher scaffold lipophilicity is a deliberate experimental variable. The non-halogenated analog (CAS 212757-12-5) or the 4-methyl analog (CAS 155955-96-7) would produce systematically lower retention times and permeability coefficients, confounding structure–property relationship interpretation.

Direct Precursor to 4-Chlorophenyl-Substituted Fused Quinazolinone Heterocycles

Research groups synthesizing libraries of aryl-substituted phthalazino[1,2-b]quinazolinones or pyridazino[6,1-b]quinazolinones can employ this compound as the carboxylic acid component in cyclocondensation reactions with amino-carbohydrazide partners [2]. The diendo stereochemistry of the bicyclo[2.2.1]heptane core is preserved throughout the cyclization, directly transferring chirality to the resulting tetra- and pentacyclic products. Using the 4-chlorobenzoyl variant installs the chloro substituent at the stage of the bicyclic acid input, bypassing post-cyclization halogenation steps that may be incompatible with sensitive heterocyclic products.

Crystallization and Co-Crystal Screening Leveraging Enhanced Halogen-Bonding Potential

The para-chloro substituent on the benzoyl ring introduces an additional halogen-bond acceptor site beyond the two carbonyl oxygens present in the non-halogenated analog. For solid-state chemistry groups engaged in co-crystal screening, polymorphism studies, or crystal engineering, this extra interaction site—absent in the benzoyl and 4-methylbenzoyl analogs—may facilitate the formation of co-crystals with halogen-bond donor co-formers (e.g., iodoperfluorobenzenes) that are inaccessible using the non-halogenated scaffold [3]. The established carboxyl-dimer hydrogen-bonding motif (O···O ≈ 2.64 Å in the benzoyl analog) provides a reference baseline for interpreting changes in crystal packing upon chloro substitution.

CNS-Focused Fragment Library Design

With a tPSA of 54.4 Ų (below the 60 Ų threshold associated with favorable CNS penetration), three rotatable bonds, and an XlogP of 3.4, this compound occupies a region of physicochemical space consistent with CNS drug-likeness criteria [4]. When constructing a fragment library biased toward CNS targets, the 4-chlorobenzoyl variant offers a lipophilicity–polarity balance that is measurably distinct from the non-halogenated analog (tPSA = 57.2 Ų, LogP = 2.40), enabling exploration of a different quadrant of property space without altering the core bicyclo[2.2.1]heptane scaffold geometry.

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